molecular formula C10H5BrFNO3 B7861878 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7861878
M. Wt: 286.05 g/mol
InChI Key: QDLTZLVGRSIQRV-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with bromine, fluorine, and carboxylic acid groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and dimethyl acetylenedicarboxylate.

    Cyclization: The reaction proceeds through a cyclization step, where the starting materials undergo a series of reactions to form the quinoline core.

    Oxidation and Bromination: The intermediate product is then oxidized and brominated to introduce the bromine and fluorine substituents at the desired positions.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Esterification: Acid chlorides or anhydrides in the presence of a base (e.g., pyridine) facilitate esterification.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Esterification: Formation of quinoline esters.

Scientific Research Applications

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis and cell division, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar antimicrobial properties.

    Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A methyl ester derivative of the target compound.

Uniqueness

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and carboxylic acid groups makes it a versatile intermediate for synthesizing a wide range of bioactive molecules.

Properties

IUPAC Name

8-bromo-6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-6-2-4(12)1-5-8(14)3-7(10(15)16)13-9(5)6/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLTZLVGRSIQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 2
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 3
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 4
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 5
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 6
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

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